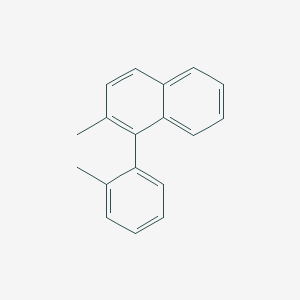

2-Methyl-1-(2-methylphenyl)naphthalene

Cat. No. B8605080

M. Wt: 232.3 g/mol

InChI Key: HCMRLMHAGTYPID-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04760194

Procedure details

Magnesium turnings (4.00 gr, 0.165 mol) and anhydrous diethyl ether (30 mL) were placed in a 500-mL three-neck round bottom flask, fitted with a condenser, addition funnel and nitrogen inlet. A crystal of iodine and 3-4 drops of 1,2-dibromoethane were added and the mixture was stirred magnetically. A solution of 1-bromo-2-methylnaphthalene (33.20 gr, 0.150 mol) in a 1:1 mixture of diethyl ether-benzene (120 mL) was added dropwise at a rate such that gentle reflux was maintained. After the addition was complete (about 1.5 hour), the mixture was heated at reflux for an additional hour, then cooled to room temperature. This mixture was then added rapidly under nitrogen to a stirring mixture of 2-bromotoluene (22.90 gr, 0.134 mol) and bis(triphenylphosphine)nickel dichloride (1.0 gr, 1.52 mmol) in diethyl ether (100 mL). The flask which had contained the Grignard reagent was rinsed with additional diethyl ether (60 mL), which was then added to the reaction mixture. The mixture was heated at reflux for 16 hours and then cooled to room temperature. Water (100 mL) was added, followed by the addition of 20 percent hydrochloric acid (100 mL). After stirring about 1 hour, the mixture was transferred to a separatory funnel and the layers were separated. The organic solution was washed twice with water (100 mL each) and then dried (MgSO4). After filtration, the solvent was evaporated from the filtrate and the residue was distilled to give the desired product (I), boiling point 156°-163°/0.5 mm Hg, 23.82 gr (77 percent), as a thick, light yellow liquid.

Name

diethyl ether benzene

Quantity

120 mL

Type

solvent

Reaction Step Three

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[Mg].II.Br[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[CH3:15].Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH3:23]>BrCCBr.C(OCC)C.Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)C.C1C=CC=CC=1>[CH3:15][C:6]1[CH:7]=[CH:8][C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH3:23] |f:7.8,^1:35,54|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

BrCCBr

|

Step Three

|

Name

|

|

|

Quantity

|

33.2 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC2=CC=CC=C12)C

|

|

Name

|

diethyl ether benzene

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC.C1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

22.9 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC=C1)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

Step Five

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred magnetically

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a condenser, addition funnel and nitrogen inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise at a rate such

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

that gentle reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(about 1.5 hour)

|

|

Duration

|

1.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for an additional hour

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with additional diethyl ether (60 mL), which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 16 hours

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (100 mL) was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of 20 percent hydrochloric acid (100 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring about 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic solution was washed twice with water (100 mL each)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated from the filtrate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |